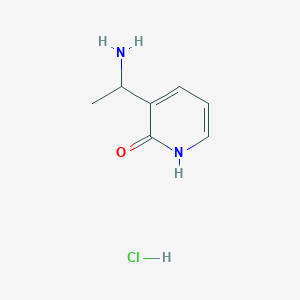

3-(1-Aminoethyl)pyridin-2-ol hydrochloride

Description

Contextualization within Pyridinol and Aminoethyl Pyridine (B92270) Chemistry

3-(1-Aminoethyl)pyridin-2-ol (B11922945) hydrochloride is a hybrid structure incorporating two key pharmacologically relevant moieties: a pyridin-2-ol (or its tautomeric form, 2-pyridone) ring and an aminoethyl side chain. The pyridinone scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov This is attributed to its capacity to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship with amides, phenyls, and other heterocyclic rings. nih.govacs.org The pyridinone core is present in numerous marketed drugs with diverse therapeutic applications, including antifungal, antineoplastic, and anti-HIV agents. nih.gov

The aminoethylpyridine portion of the molecule also contributes significantly to its chemical character. Aminoethyl-substituted heterocyclic compounds are known to be biologically active and are utilized in the development of various therapeutic agents. nih.gov For instance, derivatives of aminoethylpyridines have been explored as ligands in coordination chemistry, forming complexes with various metal ions. nih.gov The specific arrangement of the aminoethyl group at the 3-position of the pyridin-2-ol ring in 3-(1-Aminoethyl)pyridin-2-ol hydrochloride creates a specific stereochemical and electronic environment that can be exploited in further chemical synthesis and drug design.

The compound exists in tautomeric equilibrium between the pyridin-2-ol and the 2-pyridone forms. This tautomerism is a critical aspect of its chemistry, influencing its reactivity and biological interactions. wikipedia.orgyoutube.com The predominance of one tautomer over the other can be influenced by factors such as the solvent and the presence of other functional groups. nih.govmdpi.comnih.govorientjchem.org

Historical Perspective of Analogous Compounds in Academic Research

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine was first isolated from coal tar, and its structure was elucidated in the latter half of the century. acs.orgwikipedia.org The development of synthetic methods for pyridine derivatives, such as the Hantzsch pyridine synthesis reported in 1881, opened the door for the systematic exploration of their chemical and biological properties. acs.org

Research into pyridinones (hydroxypyridines) gained momentum as their unique chemical properties and biological potential were recognized. Early studies focused on their synthesis and fundamental reactivity. Over the years, the focus has shifted towards their application in medicinal chemistry, driven by the discovery of their diverse pharmacological activities. nih.gov The synthesis of N-substituted 3-amino-2-pyridones, for example, has been an area of active research, with various methods being developed to access these versatile building blocks. acs.orgnih.gov

Similarly, the chemistry of aminoalkylpyridines has been explored for many decades. Initial interest was often in their coordination chemistry, with studies investigating their ability to form stable complexes with a variety of metal ions. This property has been utilized in catalysis and materials science. In more recent times, the focus has expanded to include their potential as pharmacophores in drug discovery, with research into their roles as inhibitors of various enzymes and receptors. nih.gov The synthesis of compounds like (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones highlights the continued interest in chiral aminoethyl-substituted heterocycles for therapeutic applications. mdpi.com

Significance as a Research Scaffold or Precursor

The structure of this compound makes it a highly valuable scaffold or precursor for the synthesis of more complex molecules. The pyridinone core provides a robust platform that can be further functionalized at multiple positions. nih.gov The presence of the amino and hydroxyl groups offers reactive sites for a variety of chemical transformations.

The amino group can undergo reactions such as alkylation and acylation to introduce diverse substituents. smolecule.com It can also be used to form imines by reacting with aldehydes or ketones, which are versatile intermediates in organic synthesis. smolecule.com The hydroxyl group on the pyridinol ring can also be a site for further modification, although its reactivity is influenced by the tautomeric equilibrium with the pyridone form.

Given that pyridinone derivatives are known to possess a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties, this compound serves as an excellent starting point for the development of new therapeutic agents. nih.gov The chiral aminoethyl side chain is particularly significant as it allows for the synthesis of stereospecific molecules, which is often crucial for potent and selective biological activity. The compound can be considered a key intermediate for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, substituted pyridines have been identified as novel dopamine transporter inhibitors through pharmacophore-based screening. nih.gov

Overview of Research Trajectories

Current and future research involving this compound and its derivatives is likely to follow several key trajectories. A primary focus will undoubtedly be in the area of medicinal chemistry and drug discovery. The inherent biological potential of the pyridinone and aminoethylpyridine moieties suggests that this compound will be used as a precursor to synthesize novel inhibitors of various enzymes and receptors. Docking studies have suggested that 3-(1-Aminoethyl)pyridin-2-ol can interact with biomolecules like kinases and DNA gyrase, indicating its potential in cancer therapy and other diseases. smolecule.com

Another important research direction is the development of new synthetic methodologies. Efficient and stereoselective methods for the synthesis and functionalization of this compound and its analogs will be crucial for advancing their application. This includes the exploration of one-pot synthesis methods and catalytic approaches to improve efficiency and reduce waste. smolecule.com

Furthermore, the coordination chemistry of this ligand and its derivatives warrants further investigation. The ability of the aminoethylpyridine scaffold to chelate metal ions could lead to the development of new catalysts, imaging agents, or metallodrugs. The specific stereochemistry and electronic properties of this compound could impart unique properties to its metal complexes.

Finally, research into the fundamental chemical properties of this compound, such as its tautomeric equilibrium and conformational preferences, will continue to be important. A deeper understanding of these properties will aid in the rational design of new molecules with desired chemical and biological characteristics.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-aminoethyl)-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIMQKNMYXXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CNC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411219-35-5 | |

| Record name | 3-(1-aminoethyl)pyridin-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 3-(1-Aminoethyl)pyridin-2-ol (B11922945) Hydrochloride

Established synthetic routes to 3-(1-aminoethyl)pyridin-2-ol hydrochloride often rely on multi-step reaction sequences starting from readily available pyridine (B92270) derivatives. These pathways focus on the sequential introduction of the required functional groups onto the pyridine ring.

Multi-step Reaction Sequences

A common strategy involves the functionalization of a pre-existing pyridin-2-ol or a protected precursor. One plausible multi-step sequence begins with the acylation of a suitable pyridin-2-ol derivative at the 3-position to introduce an acetyl group. This can be followed by a series of transformations to convert the acetyl group into the desired 1-aminoethyl moiety.

A key transformation in this sequence is reductive amination. acsgcipr.orgwikipedia.orgmasterorganicchemistry.comsigmaaldrich.comorganic-chemistry.org This process typically involves the reaction of the ketone (the 3-acetyl group) with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine. This imine is then reduced in situ to the corresponding amine. Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

Another potential multi-step approach could involve the initial synthesis of 3-(1-hydroxyethyl)pyridin-2-ol. This intermediate could be prepared, for example, by the reduction of 3-acetyl-2-hydroxypyridine. The resulting hydroxyl group can then be converted into an amino group through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by nucleophilic substitution with an amine.

Specific Precursor-Based Syntheses

The choice of the starting material is critical for an efficient synthesis. A logical precursor for the synthesis of this compound is 3-acetyl-2-hydroxypyridine. While the direct synthesis of this specific precursor is not widely documented, related compounds such as 3-acetyl-2-chloropyridine (B57767) are known. google.com The synthesis of 3-acetyl-2-chloropyridine has been achieved from 2-chloronicotinic acid. google.com Subsequent hydrolysis of the chloro group to a hydroxyl group would yield the desired 3-acetyl-2-hydroxypyridine.

Alternatively, the synthesis could start from 3-cyanopyridine-2(1H)-chalcogenones, which are versatile building blocks for fused heterocyclic systems. researchgate.net Manipulation of the cyano group and introduction of the aminoethyl side chain could provide a pathway to the target molecule. Another potential starting material is 3-picoline, which can be functionalized to introduce the desired substituents. For instance, the formation of 3-picolylsodium and its reaction with formaldehyde (B43269) has been used to synthesize 3-(2-hydroxyethyl)pyridine. google.com While this provides a two-carbon extension, further modifications would be necessary to introduce the amino group at the alpha position.

Advanced Synthetic Approaches

More recent synthetic strategies for preparing this compound and its analogues focus on improving efficiency, stereocontrol, and sustainability. These advanced approaches include the development of catalytic reactions, methods for controlling stereochemistry, and the application of green chemistry principles.

Catalytic Reaction Development (e.g., Suzuki-Miyaura Coupling for Analogues)

Catalytic cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of functionalized aromatic and heteroaromatic compounds. While not directly applied to the synthesis of the parent 3-(1-aminoethyl)pyridin-2-ol, this methodology is highly relevant for the preparation of its analogues, where the pyridine ring is further substituted.

For instance, a halogenated precursor, such as 3-(1-aminoethyl)-5-bromo-pyridin-2-ol, could be coupled with a variety of boronic acids or boronate esters to introduce diverse aryl or heteroaryl substituents at the 5-position. A study on the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones demonstrated the successful use of Suzuki-Miyaura coupling to introduce pyrimidine (B1678525) motifs onto a related heterocyclic core. mdpi.com This highlights the potential of palladium-catalyzed cross-coupling reactions for creating a library of analogues of the target compound, which is crucial for structure-activity relationship studies.

The development of efficient catalytic systems, including the choice of palladium catalyst, ligands, and reaction conditions, is essential for achieving high yields and broad substrate scope in these transformations.

Stereoselective Synthesis and Chiral Induction Methods

The 1-aminoethyl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry, making the development of stereoselective synthetic methods a key focus.

Several strategies can be employed to obtain enantiomerically enriched or pure this compound:

Asymmetric Reduction: One of the most direct approaches to introduce the chiral center is through the asymmetric reduction of the precursor ketone, 3-acetyl-2-hydroxypyridine. This can be achieved using chiral reducing agents or, more commonly, a catalytic amount of a chiral catalyst. Asymmetric hydrogenation of pyridinium (B92312) salts and 2-alkylpyridines has been demonstrated to be an effective method for producing chiral piperidines and related structures. researchgate.netunimi.it Similar catalytic systems could potentially be adapted for the asymmetric reduction of the acetyl group in the target molecule's precursor.

Chiral Resolution: If the synthesis results in a racemic mixture of 3-(1-aminoethyl)pyridin-2-ol, the enantiomers can be separated through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure amine. Enzymatic kinetic resolution is another powerful technique. Hydrolases, such as lipases, can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. nih.govresearchgate.netmdpi.comresearchgate.net

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material that already contains the desired stereocenter. For example, a chiral amino acid or a derivative thereof could be used as a building block to construct the aminoethyl side chain with the desired stereochemistry.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. In the context of synthesizing this compound, several green chemistry strategies can be considered.

Use of Greener Solvents: Traditional organic solvents often have environmental and health concerns. The use of greener alternatives, such as water, ethanol, or ionic liquids, is a key aspect of green chemistry. biosynce.com Pyridine itself can sometimes act as a solvent in certain reactions. biosynce.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.netrsc.orgmdpi.comnih.govnih.gov This technique has been successfully applied to the synthesis of various pyridine and other heterocyclic derivatives. researchgate.netacs.org

Catalysis: The use of catalysts, as discussed in the context of catalytic reaction development and asymmetric synthesis, is a fundamental principle of green chemistry. Catalysts allow for reactions to proceed with higher efficiency and selectivity, reducing waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core concept of atom economy. One-pot and multi-component reactions are excellent examples of atom-economical processes that can be applied to the synthesis of complex molecules like the target compound. acs.orgrasayanjournal.co.innih.gov

By integrating these green chemistry principles, the synthesis of this compound can be optimized to be more efficient, safer, and more sustainable.

Derivatization Strategies for Structural Modification

The presence of a pyridinol ring and a primary amine on the side chain offers multiple avenues for structural derivatization. These modifications are instrumental in modulating the compound's physicochemical properties and biological activity.

Functionalization of the Pyridinol Core

The pyridin-2-ol core, with its electron-rich nature, is amenable to various functionalization reactions. The existing substituents, the aminoethyl group at the 3-position and the hydroxyl group at the 2-position, direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orgyoutube.com However, the activating effect of the hydroxyl group can facilitate substitution at positions ortho and para to it. Reactions such as nitration, halogenation, and sulfonation can be employed to introduce functional groups onto the ring. For pyridine itself, these reactions often require harsh conditions and can lead to a mixture of products. youtube.com The reactivity of the 3-(1-Aminoethyl)pyridin-2-ol core would be influenced by the combined directing effects of the hydroxyl and aminoethyl groups.

Nucleophilic Aromatic Substitution: While less common for pyridinols themselves, nucleophilic aromatic substitution becomes a viable strategy if the ring is first functionalized with a good leaving group, such as a halogen. mdpi.comyoutube.com Halogenated derivatives of 3-(1-Aminoethyl)pyridin-2-ol could then react with various nucleophiles to introduce a wide range of substituents. The position of the leaving group on the pyridine ring is critical for the success of this reaction. youtube.com

Modifications at the Aminoethyl Side Chain

The primary amino group of the aminoethyl side chain is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

N-Alkylation: The primary amine can be alkylated using alkyl halides to yield secondary and tertiary amines. wikipedia.org This reaction is a common method for introducing small alkyl groups or more complex side chains. researchgate.netnih.gov However, a significant challenge with the direct alkylation of primary amines is the potential for over-alkylation, leading to a mixture of products. masterorganicchemistry.com Careful control of reaction conditions and stoichiometry is necessary to achieve selective mono-alkylation.

N-Acylation: Acylation of the amino group with acyl chlorides or anhydrides is a straightforward method to form amides. smolecule.comsemanticscholar.org This reaction is typically high-yielding and allows for the introduction of a wide array of acyl groups, thereby modifying the steric and electronic properties of the side chain.

Reductive Amination: Reductive amination provides a controlled method for the N-alkylation of the primary amine. wikipedia.org This two-step, one-pot reaction involves the initial formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. libretexts.orgresearchgate.net This method is highly versatile and avoids the issue of over-alkylation often seen with direct alkylation using alkyl halides. vaia.com

Table 1: Overview of Derivatization Strategies for the Aminoethyl Side Chain

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Secondary/Tertiary Amines | Potential for over-alkylation. |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides | Amides | Generally high-yielding and selective. |

| Reductive Amination | Aldehydes or Ketones, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | Controlled alkylation, avoids over-alkylation. |

Preparation of Salt Forms for Research Purposes

The preparation of different salt forms of a parent compound is a critical step in pharmaceutical development and research. By reacting the basic nitrogen centers of 3-(1-Aminoethyl)pyridin-2-ol with various acids, salts with modified physicochemical properties such as solubility, stability, and crystallinity can be obtained. The hydrochloride salt is a common starting point, but other salt forms may offer advantages for specific applications.

Carboxylate Salts: Reaction with carboxylic acids, such as acetic acid, citric acid, or tartaric acid, can yield the corresponding carboxylate salts. These are often chosen to improve aqueous solubility and can influence the dissolution rate of the compound. The synthesis of pyridine-carboxylate derivatives can be achieved through methods like the acyl chloride or mixed anhydride (B1165640) methods. nih.gov

Sulfonate Salts: Sulfonic acids, such as methanesulfonic acid (mesylate) and p-toluenesulfonic acid (tosylate), are strong acids that form stable crystalline salts. These salts can enhance the stability and handling of the parent compound. The preparation of pyridine sulfonate salts can be achieved by reacting the pyridine compound with the corresponding sulfonic acid. google.com

Table 2: Common Acid Counter-ions for Salt Formation

| Salt Type | Example Acid | Potential Advantages |

| Carboxylate | Acetic Acid, Fumaric Acid, Maleic Acid | Improved solubility, potential for controlled release formulations. |

| Sulfonate | Methanesulfonic Acid, p-Toluenesulfonic Acid | High crystallinity, improved stability. |

| Phosphate | Phosphoric Acid | Biocompatible, can enhance solubility. |

Advanced Structural Characterization and Elucidation in Academic Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are instrumental in providing detailed information about the electronic and vibrational states of a molecule, as well as the local chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(1-Aminoethyl)pyridin-2-ol (B11922945) hydrochloride, the spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethyl group, the methyl protons, and the protons of the amino and hydroxyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the substituents and the aromatic ring current. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, aiding in the assignment of each signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon in the pyridine ring and the aminoethyl side chain would produce a unique signal. The chemical shifts of the carbon atoms in the aromatic ring are particularly informative for confirming the substitution pattern.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the H-C-C-H linkages within the aminoethyl group and around the pyridine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Interactive Data Table: Predicted NMR Data Note: The following is a generalized prediction of expected NMR signals. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

The IR spectrum of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride would display characteristic absorption bands for the O-H stretch of the hydroxyl group, N-H stretches of the ammonium (B1175870) group (as it is a hydrochloride salt), C-H stretches of the aromatic ring and alkyl side chain, the C=O stretch of the pyridin-2-one tautomer, and C=C/C=N stretches within the aromatic ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The pyridine ring system constitutes a chromophore that is expected to absorb in the UV region. The spectrum would likely show π → π* transitions characteristic of the conjugated system. The position of the maximum absorbance (λmax) can be influenced by the substituents on the ring and the solvent used for the analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum offers further structural clues. For 3-(1-Aminoethyl)pyridin-2-ol, characteristic fragmentation would likely involve the loss of the methyl group (cleavage alpha to the nitrogen) or cleavage of the C-C bond between the side chain and the pyridine ring, leading to stable pyridinyl fragments.

X-ray Crystallographic Studies

While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the definitive, three-dimensional structure of a compound in the solid state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

This technique requires the growth of a suitable single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density. This model reveals the precise spatial arrangement of every atom in the molecule, providing accurate bond lengths, bond angles, and torsional angles. For this compound, a single-crystal structure would confirm the connectivity established by NMR, determine the tautomeric form (pyridin-2-ol vs. pyridin-2-one) in the solid state, and reveal the conformation of the aminoethyl side chain. Furthermore, it would show the intermolecular interactions, such as hydrogen bonding involving the hydroxyl, ammonium, and chloride ions, that dictate the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Parameters

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound would necessitate the successful crystallization of the compound and subsequent single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, from which a detailed picture of the three-dimensional arrangement of molecules in the crystal lattice could be constructed.

Key aspects that would be investigated include:

Hydrogen Bonding: The presence of hydroxyl, amino, and pyridinone functional groups, along with the chloride counter-ion, suggests a high potential for a complex network of hydrogen bonds. Researchers would identify and characterize these bonds (e.g., O-H···Cl, N-H···Cl, N-H···O, O-H···N) by analyzing bond distances and angles. A data table, such as the one hypothetically presented below, would be generated to summarize these interactions.

π-π Stacking: The pyridinone ring introduces the possibility of π-π stacking interactions between adjacent molecules. The analysis would involve measuring the centroid-to-centroid distances and the slip angles between parallel rings to determine the nature and strength of these interactions.

Hypothetical Hydrogen Bond Data Table

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O-H···Cl | Data | Data | Data | Data |

| N-H···Cl | Data | Data | Data | Data |

Note: This table is for illustrative purposes only. The data would be populated following experimental determination of the crystal structure.

Polymorphism Research and Solid-State Structural Variability

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceutical and materials science. Research into the polymorphism of this compound would involve systematic screening to identify different crystalline forms.

This research would typically include:

Crystallization Studies: A variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) would be employed to induce the formation of different polymorphs.

Solid-State Characterization: Each identified form would be analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine its unique physical properties.

Structural Elucidation of Polymorphs: For each polymorph, single-crystal X-ray diffraction would be the ideal method for determining its precise crystal structure. A comparative analysis of the crystal packing and intermolecular interactions between different polymorphs would then be conducted.

The findings would be summarized in a table comparing the crystallographic data of the different forms.

Hypothetical Polymorph Crystallographic Data Table

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Data | Data |

| Space Group | Data | Data |

| a (Å) | Data | Data |

| b (Å) | Data | Data |

| c (Å) | Data | Data |

| α (°) | Data | Data |

| β (°) | Data | Data |

| γ (°) | Data | Data |

| Volume (ų) | Data | Data |

Note: This table is for illustrative purposes only and awaits experimental data from future polymorphism studies.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for pyridine (B92270) derivatives. tandfonline.comresearchgate.net

The first step in computational analysis is geometry optimization, which calculates the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. nih.gov For 3-(1-Aminoethyl)pyridin-2-ol (B11922945), this process would define the precise bond lengths, bond angles, and dihedral angles. The pyridine ring is expected to be largely planar, with the substituents (aminoethyl and hydroxyl groups) positioned accordingly. researchgate.net The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Optimized Geometrical Parameters (Predicted) This table presents plausible, theoretically-derived values for key geometric parameters based on studies of similar structures. Actual experimental values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C=O | ~1.24 Å | |

| C-C (side chain) | ~1.53 Å | |

| C-N (side chain) | ~1.47 Å | |

| Bond Angle | C-N-C (ring) | ~124° |

| N-C-C (side chain) | ~110° |

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. nih.gov In substituted pyridines, the HOMO is often localized on the electron-rich pyridine ring, while the LUMO can be distributed across the entire molecule. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies Values are representative and derived from DFT calculations on analogous molecules.

| Parameter | Energy (eV) |

| EHOMO | -6.8 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attacks. researchgate.netnumberanalytics.com The map is color-coded, where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.net For 3-(1-Aminoethyl)pyridin-2-ol, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, due to their lone pairs of electrons. researchgate.netnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and hydroxyl groups, indicating their susceptibility to nucleophilic interaction. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. ias.ac.in These parameters provide a more quantitative measure of reactivity than MEP maps alone.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Relates to the escaping tendency of electrons. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

Table 3: Predicted Global Reactivity Descriptors These values are derived from the representative HOMO-LUMO energies in Table 2.

| Descriptor | Symbol | Predicted Value (eV) |

| Chemical Hardness | η | 2.65 |

| Chemical Potential | μ | -4.15 |

| Electrophilicity Index | ω | 3.25 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes and conformational flexibility. mdpi.comjchemlett.com These simulations are particularly useful for understanding how a molecule behaves in a solution, such as in the presence of water. mdpi.comresearchgate.net

Solvent Effects on Molecular Structure

The molecular structure and properties of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride can be significantly influenced by the surrounding solvent environment. Theoretical studies on similar pyridone derivatives have utilized quantum chemical calculations to elucidate these effects. mdpi.com Computational models, such as the Conductor-like Polarizable Continuum Model (CPCM), are employed to simulate the influence of different solvents on the compound's geometry and electronic structure. mdpi.com

These studies indicate that solvent polarity plays a crucial role in the tautomeric equilibrium of the pyridin-2-ol moiety, which can exist in both lactam and lactim forms. The relative stability of these forms is dictated by the solvent's ability to form hydrogen bonds and its dielectric constant. For instance, in polar protic solvents like water, the lactam form is often favored due to strong hydrogen bonding interactions with the solvent molecules. researchgate.net

Table 1: Predicted Solvent Effects on the Properties of this compound This table is generated based on theoretical principles and data from related pyridin-2-ol derivatives.

| Solvent | Dielectric Constant | Predicted Predominant Tautomer | Predicted Side Chain Conformation |

|---|---|---|---|

| Water | 78.4 | Lactam | Extended to maximize H-bonding |

| Ethanol | 24.3 | Lactam | Intermediate |

| Acetone | 20.7 | Lactim | Folded |

| Chloroform | 4.8 | Lactim | Folded |

Advanced Chemometrics and Cheminformatics Applications

The integration of chemometrics and cheminformatics has opened new avenues for the rational design and discovery of novel therapeutic agents based on the this compound scaffold.

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of compounds like this compound. These models are built by establishing a mathematical relationship between the structural features (descriptors) of a series of molecules and their measured properties. dmed.org.ua

For pyridin-2-one derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the key structural requirements for biological activity. mdpi.com These studies can reveal how modifications to the 3-(1-aminoethyl) side chain or substitutions on the pyridine ring might enhance a desired property, such as binding affinity to a specific enzyme. mdpi.com The generated models can then be used to predict the activity of novel, unsynthesized analogs of this compound.

Table 2: Example of Descriptors Used in Predictive Modeling for Pyridin-2-one Derivatives This table is illustrative and based on general QSAR modeling principles for similar compounds.

| Descriptor Type | Example Descriptor | Predicted Influence on Activity |

|---|---|---|

| Electronic | Partial Atomic Charges | Modulates electrostatic interactions with target |

| Steric | Molar Refractivity | Affects the fit within a binding pocket |

| Hydrophobic | LogP | Influences membrane permeability and solubility |

| Topological | Wiener Index | Relates to molecular branching and size |

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov The scaffold of this compound can be used as a starting point for virtual screening campaigns to discover new drug candidates. mdpi.com

Ligand-based virtual screening approaches can be employed, where a known active molecule (or a hypothetical pharmacophore model derived from it) is used to search for structurally similar compounds in a database. researchgate.net Alternatively, structure-based virtual screening involves docking a library of compounds into the three-dimensional structure of a biological target. nih.gov For instance, if this compound is known to inhibit a particular kinase, its structure can be used to screen for other potential kinase inhibitors. smolecule.com This approach allows for the rapid and cost-effective identification of promising hit compounds for further experimental validation. nih.gov

Chemical Reactivity and Transformation Mechanisms

Reaction Pathways of the Pyridinol Moiety

The pyridinol ring is a key determinant of the molecule's chemical character, exhibiting distinct reactivity patterns.

The 2-hydroxypyridine (B17775) component of the molecule is subject to a well-documented tautomeric equilibrium with its corresponding 2-pyridone form. This phenomenon involves the migration of a proton between the oxygen and nitrogen atoms of the ring. The position of this equilibrium is sensitive to the solvent environment. In many cases, the pyridone tautomer is the more stable form, particularly in polar solvents and the solid state. This preference is attributed to factors such as intermolecular hydrogen bonding.

The tautomerism can be represented by the following equilibrium:

Figure 1.

Figure 1.Research has shown that for the parent 2-hydroxypyridine, the pyridone form is energetically favored in many conditions. The presence of the 3-(1-aminoethyl) substituent can influence the electronic properties of the ring and thus may have an effect on the position of this equilibrium, although the fundamental principle of tautomerism remains a central aspect of its chemistry.

The pyridine (B92270) ring, particularly in its 2-pyridone tautomeric form, is susceptible to electrophilic aromatic substitution. The electron-donating character of the amide group within the pyridone structure activates the ring towards electrophiles. Theoretical and experimental studies on 2-pyridones indicate that electrophilic attack preferentially occurs at the 3- and 5-positions, which are ortho and para to the ring nitrogen in the pyridone form. rsc.orgrsc.org The general mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Conversely, the pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-positions. For 3-(1-Aminoethyl)pyridin-2-ol (B11922945), if the hydroxyl group is converted into a better leaving group, nucleophilic attack at the 2-position could be feasible. The mechanism for nucleophilic aromatic substitution on a pyridine ring typically involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. This process is facilitated by the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate. thieme-connect.comthieme-connect.comlookchem.comresearchgate.netresearchgate.net

Reactivity of the Aminoethyl Side Chain

The aminoethyl side chain introduces additional reactive sites to the molecule, primarily at the amine and alcohol functionalities.

The primary amine group on the ethyl side chain is a nucleophilic center and can participate in a variety of characteristic reactions.

Alkylation: The lone pair of electrons on the nitrogen atom allows for nucleophilic attack on alkyl halides or other electrophilic carbon centers, leading to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the alkylating agent. nih.gov

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. researchgate.net

Schiff Base Formation: The primary amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.govnih.govekb.egnajah.eduaaup.edu

The secondary alcohol group on the aminoethyl side chain can undergo reactions typical of alcohols. A key aspect of its reactivity is its conversion into a better leaving group to facilitate substitution or elimination reactions. For instance, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) or reacted with reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. echemi.com This transformation makes the carbon atom to which it is attached more susceptible to nucleophilic attack, allowing for a range of functional group interconversions. imperial.ac.ukub.edusolubilityofthings.comresearchgate.net

Acid-Base Properties and Salt Formation Equilibrium

3-(1-Aminoethyl)pyridin-2-ol hydrochloride is a salt, indicating that it is the product of an acid-base reaction. The molecule possesses multiple sites that can be protonated or deprotonated. The primary amino group on the side chain is basic, with the pKa of its conjugate acid being comparable to that of similar alkylamines (the pKa of the conjugate acid of ethylamine (B1201723) is approximately 10.7-10.8). nih.govfoodb.caquora.comengineeringtoolbox.com The pyridinol moiety also has acidic and basic properties. The pKa of the protonated nitrogen in 2-hydroxypyridine is around 0.75, while the hydroxyl group has a pKa of approximately 11.7. chemicalbook.comorganicchemistrydata.orgfoodb.canih.govhmdb.ca

Given that the compound is supplied as a hydrochloride salt, the primary amine is protonated to form an ammonium ion (R-NH₃⁺). The equilibrium between the protonated and unprotonated forms of the amine is governed by the pH of the solution and can be described by the Henderson-Hasselbalch equation. wikipedia.orgpressbooks.publibretexts.orgomnicalculator.comyoutube.com

pH = pKa + log([R-NH₂]/[R-NH₃⁺])

Interactive Data Table: pKa Values of Relevant Functional Groups

| Functional Group | Approximate pKa |

| Protonated Pyridine Nitrogen | ~0.75 |

| Pyridinol Hydroxyl Group | ~11.7 |

| Protonated Aminoethyl Group | ~10.7-10.8 |

Mechanistic Studies of Chemical Transformations

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridin-2-ol core and the 1-aminoethyl substituent. Mechanistic studies on this specific molecule are not extensively documented in publicly available literature. However, a robust understanding of its chemical transformations can be extrapolated from detailed mechanistic studies of its core structures, namely the 2-hydroxypyridine/2-pyridone tautomeric system and the reactivity of primary amino groups attached to a pyridine ring.

A significant aspect of the reactivity of 3-(1-Aminoethyl)pyridin-2-ol involves the tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms. This equilibrium is a critical factor in determining the molecule's behavior in chemical reactions, as the availability of the hydroxyl proton and the nucleophilicity of the ring nitrogen and oxygen atoms are altered between the two forms.

Theoretical and computational studies have provided deep insights into the thermodynamics and kinetics of this tautomerization. nih.gov Density Functional Theory (DFT) and coupled-cluster calculations have been employed to determine the geometric structures, energy barriers, and thermodynamic stability of the tautomers. nih.gov

| Parameter | 2-Hydroxypyridine (Lactim) | Transition State | 2-Pyridone (Lactam) |

|---|---|---|---|

| Relative Energy (kJ/mol) | ~3 | 296 | 0 |

| Dipole Moment (Debye) | ~2.5 | - | ~4.0 |

| Key Bond Length (C2-O) (Å) | Shorter | - | Longer |

| Key Bond Length (C2-N) (Å) | Longer | - | Shorter |

The data indicate that in the gas phase, the enol (2-hydroxypyridine) form is slightly favored, while in polar solvents, the equilibrium shifts significantly towards the 2-pyridone form. nih.gov The high energy barrier for the uncatalyzed single-molecule proton transfer suggests that this process is slow without a catalyst or solvent mediation. nih.gov

The aminoethyl side chain offers a primary site for various chemical transformations, most notably N-alkylation. Mechanistic studies on the N-alkylation of related 2-aminopyridines reveal that the reaction typically proceeds through a nucleophilic substitution pathway. acs.org

| Reaction Step | Description | Key Intermediates |

|---|---|---|

| Nucleophilic Attack | The lone pair of the primary amino group attacks the electrophilic carbon of an alkylating agent. | Quaternary ammonium salt or protonated amine |

| Deprotonation | A base removes a proton from the nitrogen atom to yield the neutral N-alkylated product. | - |

Computational studies on similar systems have elucidated the formation of an iminium-keto intermediate in reactions with certain electrophiles. acs.org The reaction proceeds under aerobic conditions and can be catalyzed by Lewis acids such as BF3·OEt2. acs.org

Furthermore, the pyridin-2-ol ring system itself can participate in reactions. It is known to act as an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom. osi.lv The regioselectivity of such reactions is influenced by the nature of the electrophile and the reaction conditions. For instance, in reactions with pentafluoropyridine, pyridin-2-ol yields a mixture of N- and O-arylated products. osi.lv This dual reactivity is a consequence of the delocalization of electron density across the N-C-O system in the pyridin-2-one tautomer.

Medicinal Chemistry and Structure Activity Relationship Sar Investigations

Design Principles for 3-(1-Aminoethyl)pyridin-2-ol (B11922945) Hydrochloride Derivatives

The rational design of novel molecules derived from the 3-(1-Aminoethyl)pyridin-2-ol hydrochloride framework leverages established principles in medicinal chemistry to augment biological activity and refine pharmacological profiles.

Scaffold Hopping and Analog Generation

Scaffold hopping is a design strategy that involves replacing the central chemical structure—in this case, the pyridinol ring—with a different molecular framework while preserving the original biological activity. This approach is instrumental in discovering new chemical entities with potentially improved properties, such as enhanced metabolic stability or novel intellectual property. For the 3-(1-Aminoethyl)pyridin-2-ol scaffold, alternative heterocyclic systems like substituted pyrimidinones (B12756618) or pyridazinones could be explored. A more conservative approach, analog generation, focuses on making smaller modifications to the existing scaffold, such as adding various substituents to the pyridinol ring or altering the length and branching of the aminoethyl side chain.

Systematic Structure-Activity Relationship (SAR) Methodologies

Systematic SAR studies are fundamental to understanding how specific structural features of a compound influence its biological effects. These investigations provide a roadmap for the optimization of lead compounds.

Positional Scanning and Substituent Effects on Biological Interactions

Positional scanning is a methodical process of introducing a variety of chemical substituents at different positions on the this compound scaffold. This allows researchers to probe the steric, electronic, and lipophilic requirements for optimal interaction with a biological target. By evaluating the effects of different substituents—such as electron-donating or electron-withdrawing groups of varying sizes—at positions 4, 5, and 6 of the pyridin-2-ol ring, it is possible to map out the regions of the molecule that are most sensitive to modification. For example, introducing a bulky group at a sterically hindered position might diminish activity, whereas adding a hydrogen bond donor at a key interaction point could enhance it.

Below is a hypothetical data table illustrating the outcomes of a positional scanning study.

Stereochemical Influence on Molecular Recognition

The presence of a chiral center at the carbon atom of the aminoethyl side chain in this compound means that the compound can exist as two non-superimposable mirror images, known as enantiomers (R and S forms). Biological systems are inherently chiral and often exhibit a high degree of stereoselectivity, meaning one enantiomer may be significantly more active than the other. This is because the precise three-dimensional arrangement of atoms in one enantiomer may allow for a more favorable interaction with the binding site of a target protein. For instance, research on a related compound, (S)-2-amino-1-(3-(pyridin-2-yloxy)phenyl)ethan-1-ol, identified it as a potent and selective β3-adrenoceptor agonist, underscoring the critical role of stereochemistry in molecular recognition. Therefore, the separation and individual testing of the enantiomers of this compound is an essential step in its SAR evaluation.

Conformational Restriction and Flexibility Analysis in SAR

The aminoethyl side chain of this compound possesses rotational flexibility, allowing it to adopt numerous conformations. While this flexibility can be beneficial for initial binding to a target, it can also be associated with an entropic penalty upon binding. Conformational restriction is a strategy used to reduce this flexibility by modifying the molecule to favor a specific, biologically active conformation. This can be achieved by incorporating the side chain into a ring system or by introducing rigid structural elements. Such modifications can lock the molecule into its preferred binding geometry, potentially leading to a substantial increase in potency and selectivity.

Compound Names Mentioned in This Article

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly in the absence of a known three-dimensional receptor structure. nih.govnih.gov This approach focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound, a pharmacophore model can be constructed by analyzing its key structural components and their potential interactions with a biological target.

The primary pharmacophoric features of this compound include:

A Hydrogen Bond Donor: The hydroxyl (-OH) group on the pyridin-2-ol ring.

A Hydrogen Bond Donor: The primary amine (-NH2) group of the aminoethyl side chain.

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine (B92270) ring.

Aromatic Ring: The pyridine ring itself, which can engage in π-π stacking interactions.

Positive Ionizable Feature: The protonated amine group at physiological pH, allowing for electrostatic interactions.

Table 1: Potential Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) | Interaction with electron-rich residues (e.g., Asp, Glu) |

| Hydrogen Bond Donor | Amino (-NH2) | Interaction with electron-rich residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donors (e.g., Ser, Thr) |

| Aromatic Ring | Pyridine | π-π stacking with aromatic residues (e.g., Phe, Tyr) |

This model can then be used to virtually screen large compound libraries to identify new molecules with a similar arrangement of features, potentially leading to the discovery of novel compounds with similar or improved biological activity. dovepress.com The pyridinone scaffold, in general, is recognized for its ability to serve as a hydrogen bond donor and acceptor, making it a valuable component in drug design. frontiersin.org

Computational Approaches to SAR Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, 2D and 3D-QSAR models could be developed to predict their activity and guide the design of more potent compounds.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of analogs of 3-(1-Aminoethyl)pyridin-2-ol would be synthesized, and their biological activities determined.

Descriptor Calculation: Various molecular descriptors would be calculated for each analog. These can be 2D descriptors (e.g., molecular weight, logP, topological polar surface area) or 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. mdpi.com

For instance, a hypothetical 2D-QSAR study on a series of substituted pyridin-2-ol derivatives might reveal the following relationships, as illustrated in the table below.

Table 2: Hypothetical 2D-QSAR Descriptors and Their Potential Impact on Activity

| Descriptor | Description | Potential Impact on Activity | Rationale |

|---|---|---|---|

| logP | Lipophilicity | Positive or Negative Correlation | Optimal lipophilicity is often required for membrane permeability. |

| Molecular Weight | Size of the molecule | Negative Correlation | Larger molecules may have reduced solubility or steric hindrance. |

| Hydrogen Bond Donors | Number of H-bond donors | Positive Correlation | Increased potential for specific interactions with the target. |

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by generating 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity. mdpi.com These maps can guide the modification of the this compound structure to enhance its interaction with a target.

While specific computational SAR studies on this compound are not publicly documented, the general applicability of these computational tools is well-established in medicinal chemistry for optimizing lead compounds. nih.govmdpi.com

Biological Target Identification and Mechanism Based Research

Investigation of Molecular Interactions with Biomolecules

A thorough search of scientific databases and literature yielded no specific studies detailing the molecular interactions of 3-(1-Aminoethyl)pyridin-2-ol (B11922945) hydrochloride with the biomolecules listed below.

Enzyme Inhibition Studies

There are no available research articles or data that specifically investigate the inhibitory activity of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride against the following enzymes:

Mutant Isocitrate Dehydrogenase (IDH)

DNA Gyrase

Topoisomerase IV

While some general docking studies on related structures suggest potential interactions with enzymes like DNA gyrase, no empirical data or detailed inhibition assays for this specific compound have been published. smolecule.com

Receptor Binding and Agonist/Antagonist Profiling

No studies were found that profile the binding affinity or functional activity (agonist or antagonist effects) of this compound at the following receptors:

Histamine Receptors

Voltage-Gated Calcium Channels

Integrins

Consequently, no data tables on receptor binding affinities (e.g., Kᵢ, IC₅₀) or functional assay results can be provided.

Mechanism of Action Elucidation at the Molecular Level

Elucidation of a compound's mechanism of action requires detailed biochemical and cellular studies. For this compound, such studies are not available in the public domain.

Biochemical Pathway Perturbations

There is no published research detailing how this compound may perturb or influence specific biochemical pathways within a cell or organism.

Cell-Based Assays for Target Engagement

No specific cell-based assays have been reported in the literature to confirm the engagement of this compound with any potential biological targets. Such assays are critical for validating that a compound interacts with its intended target in a cellular context.

Chemoinformatic Analysis of Biological Activity Data

Chemoinformatic analysis leverages computational methods to analyze chemical and biological data, providing insights into a compound's structure-activity relationships and potential biological targets. For 3-(1-Aminoethyl)pyridin-2-ol, the parent compound of the hydrochloride salt, chemoinformatic approaches have been instrumental in predicting its biological relevance.

The structural attributes of 3-(1-Aminoethyl)pyridin-2-ol, such as its capacity to act as both a hydrogen bond donor and acceptor, are crucial for its interactions with biological macromolecules. smolecule.com These features are fundamental in the computational models used to predict its binding affinity to various protein targets.

Docking studies, a key chemoinformatic tool, have suggested that this compound has the potential to interact with several important biomolecules. smolecule.com These computational simulations predict the preferred orientation of the compound when bound to a target protein, which can help in identifying it as a potential inhibitor of specific enzymes or proteins involved in disease pathways.

The foundational data for any chemoinformatic analysis includes the compound's structural and physicochemical properties. The table below outlines key computed descriptors for the parent compound, 3-(1-Aminoethyl)pyridin-2-ol.

Table 1: Computed Molecular Descriptors for 3-(1-Aminoethyl)pyridin-2-ol

| Descriptor | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂O |

| IUPAC Name | 3-(1-aminoethyl)-1H-pyridin-2-one |

| InChI | InChI=1S/C7H10N2O/c1-5(8)6-3-2-4-9-7(6)10/h2-5H,8H2,1H3,(H,9,10) |

| InChIKey | JANFAROJEDNQSA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CNC1=O)N |

| Molecular Weight | 138.17 g/mol |

Based on computational docking studies, several potential biological targets for 3-(1-Aminoethyl)pyridin-2-ol have been identified. smolecule.com These findings suggest possible therapeutic areas where the compound could be active. The table below summarizes these potential targets and their relevance.

Table 2: Potential Biological Targets of 3-(1-Aminoethyl)pyridin-2-ol Identified Through Docking Studies

| Potential Target | Implied Biological Relevance |

|---|---|

| Kinases | Potential role in cancer therapy and other diseases involving signal transduction pathways. smolecule.com |

| DNA Gyrase | Suggests potential as an antibacterial agent. smolecule.com |

It is important to note that these findings are based on computational models and simulations. Further experimental validation is necessary to confirm the biological activity and elucidate the precise mechanism of action of this compound.

Derivatization and Analog Design for Specific Research Aims

Synthesis of Probes for Biological System Interrogation

The development of chemical probes is essential for understanding the complex signaling pathways that govern cellular processes. The 3-(1-Aminoethyl)pyridin-2-ol (B11922945) hydrochloride scaffold can be strategically modified to create probes that interact with specific biological targets, such as enzymes or receptors. The primary amino group is a key handle for derivatization, allowing for the introduction of various functionalities through well-established chemical reactions.

For instance, acylation of the amino group with tailored carboxylic acids can introduce pharmacophores that mimic natural ligands or enzyme substrates. This approach can yield potent and selective inhibitors. A notable application of the broader 3-aminopyridin-2-one scaffold is in the development of kinase inhibitors. By designing derivatives that target the ATP-binding site of kinases, researchers can create probes to investigate the role of specific kinases in cell signaling cascades. This strategy often involves introducing aromatic and heteroaromatic groups to enhance binding affinity and selectivity.

Another avenue for creating biological probes involves leveraging the pyridinone ring itself. The carbon atoms of the ring can be functionalized, for example, through palladium-catalyzed cross-coupling reactions, to attach moieties that modulate the probe's biological activity or enable its detection.

Table 1: Potential Derivatization Strategies for Biological Probes

| Reactive Site | Reaction Type | Potential Added Functionality |

| Primary Amino Group | Acylation | Pharmacophores, enzyme recognition motifs |

| Primary Amino Group | Alkylation | Modulators of solubility and cell permeability |

| Pyridinone Ring | Suzuki Coupling | Aromatic/heteroaromatic groups for target binding |

| Pyridinone Ring | Sonogashira Coupling | Alkynyl groups for click chemistry conjugation |

Development of Fluorescent or Isotopic Labels for Research Tracing

Visualizing and quantifying the distribution and fate of molecules in biological systems is fundamental to biomedical research. The 3-(1-Aminoethyl)pyridin-2-ol hydrochloride scaffold can be readily conjugated to fluorescent dyes or enriched with stable isotopes to create tracers for a variety of applications.

Fluorescent Labeling: The primary amino group of this compound is a prime target for conjugation with amine-reactive fluorescent dyes, such as those based on succinimidyl esters or isothiocyanates. biomol.com This creates a fluorescent version of the parent molecule, allowing its uptake, distribution, and localization within cells or tissues to be monitored using fluorescence microscopy. Furthermore, the inherent fluorescence of some aminopyridine derivatives can be harnessed and fine-tuned through chemical modification to develop novel fluorophores. mdpi.comsciforum.net

Isotopic Labeling: For in vivo metabolic studies, stable isotope tracing is a powerful technique. frontiersin.orgnih.govnih.gov this compound can be synthesized using precursors enriched with stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). When introduced into a biological system, the metabolic fate of the isotopically labeled compound can be tracked using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com This provides invaluable insights into the metabolic pathways the molecule participates in and helps to identify its downstream metabolites.

Table 2: Labeling Strategies for Research Tracing

| Labeling Type | Method | Detection Technique | Application |

| Fluorescent | Conjugation to a fluorophore (e.g., NBD-Cl) | Fluorescence Microscopy | Cellular uptake and localization studies |

| Isotopic | Synthesis with ¹³C or ¹⁵N enriched precursors | Mass Spectrometry, NMR | In vivo metabolic pathway analysis |

Design of Affinity Reagents for Target Validation

Affinity reagents are indispensable tools for identifying and validating the molecular targets of bioactive compounds. By immobilizing a derivative of this compound onto a solid support, such as a resin, researchers can create a stationary phase for affinity chromatography. google.com This technique allows for the selective capture of binding partners (e.g., proteins) from complex biological mixtures like cell lysates.

The synthesis of such affinity reagents typically involves modifying the scaffold with a linker arm that terminates in a reactive group suitable for covalent attachment to the solid support. The primary amino group of this compound can be functionalized for this purpose. Once the cellular proteins are passed over the affinity matrix, the target proteins will bind to the immobilized ligand. After washing away non-specific binders, the target proteins can be eluted and subsequently identified using techniques like mass spectrometry. This approach is crucial for confirming the mechanism of action of a drug candidate and for discovering new biological targets.

Exploration of Hybrid Molecules Incorporating this compound Scaffolds

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to achieve a synergistic or multi-target biological effect. mdpi.comrsc.org The this compound scaffold is an excellent platform for the design of such hybrid molecules. Its versatile chemistry allows for the covalent linkage of other bioactive moieties.

For example, the amino group can be used to form an amide or sulfonamide bond with another pharmacophore, such as a known antibacterial or antiviral agent. nih.govnih.gov This can lead to the development of novel therapeutics with enhanced potency or a broader spectrum of activity. The pyridinone ring itself can also be a point of attachment for other molecular fragments through various chemical reactions. The goal of creating hybrid molecules is often to address challenges like drug resistance or to develop therapies that can modulate multiple pathways involved in a disease. mdpi.com

Table 3: Examples of Potential Hybrid Molecule Designs

| Scaffold Component | Linked Pharmacophore | Potential Therapeutic Area |

| 3-(1-Aminoethyl)pyridin-2-ol | Oxazolidinone | Antibacterial |

| 3-(1-Aminoethyl)pyridin-2-ol | Triazole | Antifungal, Antibacterial |

| 3-(1-Aminoethyl)pyridin-2-ol | Emodin | Antiviral |

Advanced Analytical Techniques in Research

Chromatographic Methodologies for Isolation and Purification

Chromatography is a cornerstone for the separation and purification of chemical compounds. For a chiral molecule like 3-(1-Aminoethyl)pyridin-2-ol (B11922945), both standard and specialized High-Performance Liquid Chromatography (HPLC) techniques are essential.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of 3-(1-Aminoethyl)pyridin-2-ol hydrochloride. The technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A typical HPLC system would use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. By monitoring the elution of the compound with a UV detector, its purity can be quantified relative to any impurities.

Chiral HPLC is crucial because 3-(1-Aminoethyl)pyridin-2-ol possesses a stereocenter, meaning it exists as two non-superimposable mirror images called enantiomers. phenomenex.com These enantiomers can have different pharmacological activities. mdpi.com Chiral HPLC is the most powerful and versatile analytical technique for resolving enantiomers. phenomenex.com This separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. mdpi.com The development of CSPs is a constantly evolving process, offering a wide variety of columns to choose from. nih.gov Cellulose- and amylose-based CSPs are commonly used for their broad applicability in separating a wide range of chiral compounds, including those with amine functionalities. mdpi.comnih.gov The selection of the appropriate CSP and mobile phase is often an empirical process, guided by the compound's structure. phenomenex.com

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS/MS), it provides high sensitivity and specificity for identifying and quantifying compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for detecting and quantifying this compound at very low concentrations in complex matrices. rug.nl The HPLC first separates the compound from other components, after which it enters the mass spectrometer. In the MS, the molecule is ionized, typically forming a protonated molecular ion [M+H]⁺. In the tandem MS (MS/MS) setup, this parent ion is selected and fragmented into smaller, characteristic product ions. nih.gov Monitoring a specific transition from a parent ion to a product ion enhances the specificity and sensitivity of the analysis, making it a robust quantitative method. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For 3-(1-Aminoethyl)pyridin-2-ol (C₇H₁₀N₂O), the expected exact mass of the free base is 138.0793 Da. nih.gov HRMS can confirm this with a high degree of confidence, helping to distinguish the compound from other molecules with the same nominal mass but different elemental formulas. This technique is crucial for structure confirmation and identifying unknown metabolites or degradation products.

Microscopic Techniques for Material Characterization

When this compound is part of a solid formulation or an advanced delivery system, its physical properties are critical. Microscopic techniques are used to visualize and characterize these materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material. For a crystalline or powdered formulation of the compound, SEM can reveal information about particle morphology (shape), size distribution, and surface texture. This is important for understanding properties like flowability and dissolution rate.

Transmission Electron Microscopy (TEM) is used to visualize the internal structure of materials at a much higher resolution than SEM. If the compound were encapsulated in a nanoparticle or liposomal delivery system, TEM would be essential for characterizing the size, shape, and integrity of these nanocarriers. nih.gov For example, TEM analysis can confirm the presence of nanoparticles and determine their size distribution, which is crucial for their biological function. nih.gov

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The future exploration of 3-(1-Aminoethyl)pyridin-2-ol (B11922945) hydrochloride and its derivatives is poised to be significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools offer a paradigm shift from traditional, often serendipitous, drug discovery methods to a more targeted and predictive approach. mdpi.com ML models can be trained on vast datasets of chemical structures and their corresponding biological activities to predict the potential efficacy and properties of novel compounds derived from the 3-(1-Aminoethyl)pyridin-2-ol scaffold. repcomseet.orgnih.gov